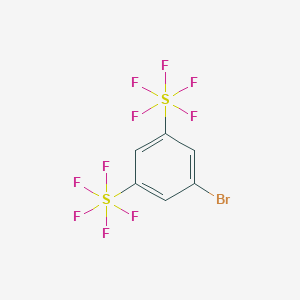

2,7-Dimethoxy-3,6-bis(methyltellanyl)naphthalene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

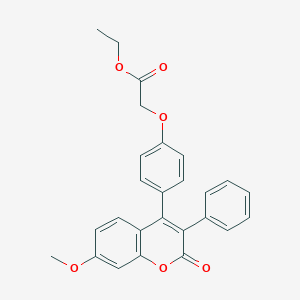

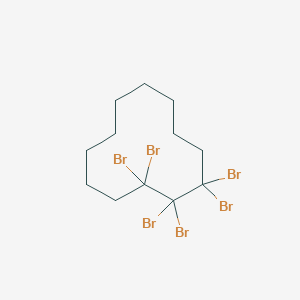

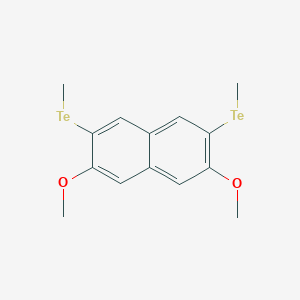

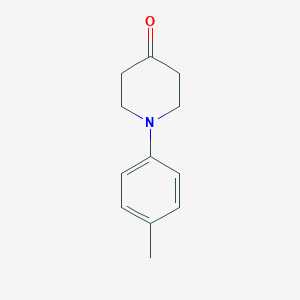

2,7-Dimethoxy-3,6-bis(methyltellanyl)naphthalene (2,7-DM-3,6-BTN) is an organic compound belonging to the class of naphthalene derivatives. It is composed of two fused rings of five and six carbon atoms, respectively, and is an important building block for the synthesis of various organic compounds. 2,7-DM-3,6-BTN has been extensively studied in recent years due to its potential applications in the field of organic synthesis, drug development, and biochemistry.

Applications De Recherche Scientifique

Organic Semiconductors

- 2,7-Dimethoxy-3,6-bis(methylthio)naphthalene-perchlorate, a compound closely related to 2,7-Dimethoxy-3,6-bis(methyltellanyl)naphthalene, has been studied for its properties as an organic semiconductor. It exhibits semiconducting behavior due to the presence of a Peierls gap, with strong electron-electron repulsion indicating its potential in electronic applications (Rönnberg, Söderholm, & Nilsson, 1989).

Electronic Properties in Radical Salts

- In the cation radical salt form, similar compounds have demonstrated interesting electronic properties. For example, 2,7-dimethoxy-3,6-bis(methylthio)naphthalene-perchlorate shows semiconducting behavior with a band gap and unique magnetic properties. This indicates potential use in advanced material science, particularly in areas dealing with magnetic and conductive properties (Söderholm et al., 1990).

Synthesis and Basicity Studies

- The synthesis and study of the basicity of similar naphthalene derivatives, such as 2,7-disubstituted 1,8-bis(dimethylamino)naphthalenes, reveal their potential in understanding chemical interactions and molecular structure. This knowledge is crucial for developing new compounds and materials in chemistry (Pozharskii et al., 2003).

Synthesis for Polymer Research

- The synthesis and properties of aromatic polyamides derived from naphthalene derivatives, including those similar to this compound, are significant for advancing polymer research. These compounds are used to create new types of polymers with unique properties like high thermal stability and solubility in aprotic solvents, influencing material science and engineering (Yang & Chen, 1992).

Molecular Structure Analysis

- The molecular structure analysis of compounds similar to this compound, such as the study of 1-benzoyl-2,7-dimethoxy-8-(3,5-dimethylbenzoyl) naphthalene, aids in understanding the formation of weak non-classical hydrogen bonds. This has implications for designing new materials and understanding intermolecular interactions (Yokoyama et al., 2017).

Propriétés

IUPAC Name |

2,7-dimethoxy-3,6-bis(methyltellanyl)naphthalene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O2Te2/c1-15-11-5-9-6-12(16-2)14(18-4)8-10(9)7-13(11)17-3/h5-8H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDCCLRFCAHQMEM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC(=C(C=C2C=C1[Te]C)[Te]C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O2Te2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30543091 |

Source

|

| Record name | 2,7-Dimethoxy-3,6-bis(methyltellanyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30543091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105405-04-7 |

Source

|

| Record name | 2,7-Dimethoxy-3,6-bis(methyltellanyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30543091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Ethyl-5,6,7,8-tetrahydro-1H-naphtho[2,3-d]imidazole](/img/structure/B35278.png)

![Poly[oxy(dimethylsilylene)], alpha-[(3-hydroxypropyl)dimethylsilyl]-omega-[[(3-hydroxypropyl)dimethylsilyl]oxy]-, ether with alpha-hydro-omega-hydroxypoly(oxy-1,2-ethanediyl) (1:2), triblock](/img/structure/B35281.png)